Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]-
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Overview
Description
Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- is a complex organic compound with the molecular formula C18H15N3OS and a molecular weight of 321.4 g/mol This compound is known for its unique structure, which includes a naphtho[1,2-d]thiazole core, a pyridinylmethyl group, and an amino group
Preparation Methods
The synthesis of Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphtho[1,2-d]thiazole Core: This step involves the cyclization of appropriate starting materials to form the naphtho[1,2-d]thiazole ring system.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- can be compared with other similar compounds, such as:
2-Aminothiazole: Known for its anticancer properties.
Thiazole: A parent compound with diverse biological activities.
Pyridinylmethyl derivatives: Compounds with various biological and chemical properties.
The uniqueness of Naphtho[1,2-d]thiazol-5-ol,4-methyl-2-[(3-pyridinylmethyl)amino]- lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
145096-28-2 |
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Molecular Formula |
C18H15N3OS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-3-ylmethylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C18H15N3OS/c1-11-16(22)14-7-3-2-6-13(14)15-17(11)23-18(21-15)20-10-12-5-4-8-19-9-12/h2-9,22H,10H2,1H3,(H,20,21) |
InChI Key |
VTNPGTRINXGCBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CN=CC=C4)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CN=CC=C4)O |
Synonyms |
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-[(3-pyridinylmethyl)amino]- |
Origin of Product |
United States |
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